Geclosporin -

Geclosporin

Catalog Number: EVT-1553444
CAS Number:
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
cyclosporine G is a natural product found in Tolypocladium inflatum with data available.
Source

Geclosporin is synthesized from cyclosporine, which is originally obtained from the fungus Tolypocladium inflatum. This natural source has been extensively studied for its pharmacological properties, leading to the development of various analogs, including Geclosporin.

Classification

Geclosporin is classified as an immunosuppressive agent and a cyclic peptide. Its mechanism of action involves the inhibition of interleukin-2 production and T-cell activation, making it crucial in transplantation medicine and the management of autoimmune disorders.

Synthesis Analysis

The synthesis of Geclosporin typically involves several methods that focus on producing high yields of the compound while ensuring purity.

Methods

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid residue to a solid support and sequentially adding protected amino acids to construct the peptide chain.
  2. Liquid Extraction Techniques: Following fermentation processes, liquid extraction methods such as ethyl acetate extraction are employed to isolate Geclosporin from culture media.
  3. Chromatographic Techniques: Purification techniques like high-performance liquid chromatography (HPLC) and column chromatography are used to achieve the desired purity levels.

Technical Details

The synthesis process often includes:

  • Fermentation: Culturing Tolypocladium inflatum under controlled conditions.
  • Extraction: Using solvents such as ethyl acetate to extract Geclosporin from the fermentation broth.
  • Purification: Employing HPLC with specific mobile phases to separate Geclosporin from impurities.
Molecular Structure Analysis

Geclosporin shares structural similarities with cyclosporine but has distinct features that enhance its pharmacological profile.

Structure

Geclosporin consists of a cyclic structure formed by a series of amino acids linked by peptide bonds. The specific arrangement of these amino acids contributes to its biological activity.

Data

  • Molecular Formula: C₄₃H₆₁N₁₁O₁₁
  • Molecular Weight: Approximately 1202.1 g/mol.
  • Structural Characteristics: The cyclic nature and specific stereochemistry are crucial for its interaction with target proteins in immune cells.
Chemical Reactions Analysis

Geclosporin can undergo various chemical reactions that alter its structure and function.

Reactions

  1. Hydrolysis: This reaction can lead to the breakdown of Geclosporin into its constituent amino acids under acidic or basic conditions.
  2. Conjugation Reactions: Geclosporin can react with other molecules (e.g., fluorescein) to form conjugates that may be useful for research applications.
  3. Oxidation-Reduction Reactions: These reactions can affect the stability and efficacy of Geclosporin in biological systems.

Technical Details

The reaction conditions, such as pH, temperature, and solvent choice, are critical in determining the outcome and yield of these reactions.

Mechanism of Action

Geclosporin exerts its effects primarily through the inhibition of T-cell activation.

Process

Data

Studies have shown that Geclosporin can significantly lower interleukin-2 levels in vitro, demonstrating its efficacy as an immunosuppressant.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Geclosporin is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.
  • pH Sensitivity: Stability may vary with pH changes; optimal conditions are required for storage and handling.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize Geclosporin's purity and structural integrity.

Applications

Geclosporin has significant applications in various scientific fields:

  1. Transplant Medicine: Used extensively as an immunosuppressant to prevent organ rejection post-transplantation.
  2. Autoimmune Diseases: Employed in treating conditions like rheumatoid arthritis and psoriasis due to its ability to modulate immune responses.
  3. Research Applications: Utilized in studies exploring T-cell biology and drug interactions within immunology research.
Introduction to Cyclosporine

Historical Context and Discovery of Cyclosporine

The isolation of cyclosporine traces to 1971 at Sandoz Laboratories (Basel, Switzerland), where microbiologists screened soil samples for novel antifungal compounds. Tolypocladium inflatum (originally classified as Trichoderma polysporum), a fungus isolated from Norwegian soil samples, yielded a bioactive metabolite with unexpected immunological properties [8]. Initial characterization by Jean-François Borel revealed a complex cyclic peptide structure distinct from prior immunosuppressants. While its antifungal activity proved clinically insignificant, Borel's pivotal observation was its selective inhibition of lymphocyte proliferation in vitro without myelotoxicity—a property unprecedented among existing immunosuppressants like azathioprine [6] [8].

Preclinical validation emerged in 1976 when Borel demonstrated prolonged survival of skin allografts in mice, confirming in vivo immunosuppressive efficacy [8]. The transition to human transplantation was spearheaded by Sir Roy Calne at Cambridge University. In 1978, Calne reported the first successful cadaveric kidney transplant series using cyclosporine monotherapy, achieving an 86% one-year graft survival rate—dramatically surpassing the ≈50% rates with conventional azathioprine-steroid regimens [2] [6]. This breakthrough ignited global clinical interest. By 1983, a multicenter trial involving 232 renal transplant patients cemented cyclosporine’s superiority: cyclosporine-treated cohorts exhibited 72% one-year graft survival versus 52% in azathioprine controls [6]. The FDA approved cyclosporine (Sandimmune®) that same year, revolutionizing solid organ transplantation protocols worldwide.

Table 1: Key Milestones in Cyclosporine Discovery and Clinical Translation

YearEventSignificance
1971Isolation from Tolypocladium inflatumIdentification of novel cyclic undecapeptide with antifungal activity
1976Borel’s demonstration of selective T-cell inhibition and graft prolongationFirst evidence of targeted immunosuppressive mechanism
1978Calne’s successful human kidney transplant trialsProof of efficacy in preventing human allograft rejection
1983FDA approval of Sandimmune®Established as first-line immunosuppressant for organ transplantation

The compound’s structural elucidation proved challenging due to its unprecedented amino acid composition. X-ray crystallography confirmed an 11-residue cyclic structure featuring a unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue—a previously unknown amino acid—alongside N-methylated peptides and a single D-alanine configuration [4] [5]. This distinctive architecture underpins its specific binding to intracellular immunophilins, distinguishing it from linear peptides or alkylating agents.

Pharmacological Significance in Immunosuppression

Molecular Mechanism: Calcineurin Inhibition

Cyclosporine’s pharmacological innovation lies in its targeted disruption of T-cell activation signaling. Upon passive diffusion into T lymphocytes, cyclosporine forms a high-affinity complex with cyclophilin A (CyP-A), a ubiquitous cytoplasmic immunophilin [4] [5]. This binary complex acquires a specific affinity for calcineurin—a calcium/calmodulin-dependent serine-threonine phosphatase. Calcineurin blockade prevents dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor governing interleukin-2 (IL-2) gene expression [2] [4].

The downstream immunological consequences are profound:

  • IL-2 Suppression: Failure of IL-2 transcription aborts autocrine T-cell proliferation signals [5].
  • Cytokine Cascade Inhibition: Reduced production of IL-4, interferon-γ (IFN-γ), and tumor necrosis factor-alpha (TNF-α) impairs macrophage activation and antibody co-stimulation [4].
  • Cytotoxic T-Lymphocyte (CTL) Attenuation: Impaired granzyme/perforin pathway activation limits target cell killing [5].

Table 2: Cyclosporine's Immunosuppressive Mechanism Across Biological Scales

Biological LevelTarget/InteractionFunctional Consequence
MolecularCyclophilin A bindingConformational change enabling calcineurin blockade
CellularCalcineurin phosphatase inhibitionNFAT retention in cytoplasm
GeneticIL-2 gene transcription suppressionAborted T-cell clonal expansion
SystemicAdaptive immunity modulationSelective suppression of cell-mediated responses

Clinical Applications Beyond Transplantation

While transplantation remains its cornerstone indication, cyclosporine’s molecular precision enabled therapeutic expansion into autoimmune disorders characterized by pathogenic T-cell activation:

  • Rheumatoid Arthritis (RA): Cyclosporine (modified) inhibits synovial T-helper cell activation and IL-2-driven inflammation in methotrexate-refractory RA, delaying joint erosion [3] [5].
  • Psoriasis: By targeting epidermal T-cell infiltration and TNF-α production, cyclosporine induces remission in severe plaque psoriasis unresponsive to phototherapy or retinoids [3] [4].
  • Autoimmune Ocular Disease: Topical formulations (e.g., Restasis®) increase tear production in keratoconjunctivitis sicca by suppressing lacrimal gland lymphocytic infiltration [5] [9].
  • Nephrotic Syndrome: Efficacy in minimal change disease and focal segmental glomerulosclerosis stems from direct podocyte stabilization via synaptopodin preservation and attenuated T-cell cytokine release [4] [10].

Table 3: Clinical Indications Supported by Robust Evidence

ConditionMechanistic RationaleTherapeutic Outcome
Organ TransplantationAlloreactive T-cell inhibitionReduced acute rejection rates (70% → 20-30%)
Severe PsoriasisCutaneous T-lymphocyte cytokine suppression≥75% PASI improvement in 12-16 weeks
Active RASynovial T-helper cell inactivationACR20 response in 50-60% of refractory patients
Steroid-Resistant Nephrotic SyndromePodocyte cytoskeleton stabilization & immunomodulationProteinuria remission in 60-85% of MCD patients

Pharmacological Innovations

The drug’s pharmacokinetic limitations spurred pharmaceutical refinement. Initial Sandimmune® formulations exhibited erratic absorption due to bile-dependent emulsification. This prompted development of microemulsion vehicles (Neoral®) with more predictable bioavailability and linear dose-exposure relationships [5] [7]. Structural analogs like voclosporin were engineered to enhance calcineurin binding while minimizing metabolites implicated in nephrotoxicity, though none surpassed cyclosporine’s clinical dominance [5].

Cyclosporine’s enduring significance resides in establishing "designer immunosuppression"—proving that targeted molecular intervention could achieve therapeutic efficacy without indiscriminate cytotoxicity. Its mechanistic template directly enabled development of tacrolimus (a macrolide calcineurin inhibitor) and inspired rational design of subsequent immunophilin ligands.

Table 4: Cyclosporine Nomenclature and Approved Variants

DesignationChemical SpecificityBrand ExamplesAdministration Route
Cyclosporine (CsA)Natural cyclic undecapeptide from fungiSandimmune®Oral/IV
Cyclosporine (modified)Microemulsion formulation with improved PKNeoral®, Gengraf®Oral
CiclosporinInternational Nonproprietary Name (INN)Various genericsMultiple
Ophthalmic emulsion0.05-0.1% lipid-based formulationRestasis®, Ikervis®Topical ocular

The compound’s multifaceted nomenclature reflects its global therapeutic integration. "Cyclosporin A" denotes the principal bioactive isolate, while "ciclosporin" represents the International Nonproprietary Name (INN). Modified formulations bear distinct pharmacopeial designations (e.g., USP-modified cyclosporine) [4] [7] [9]. This lexicographical diversity underscores its pervasive clinical adoption without structural divergence from the foundational cyclic peptide.

Properties

Product Name

Geclosporin

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)

InChI Key

ZMKGDQSIRSGUDJ-UHFFFAOYSA-N

SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyms

2-norVal-cyclosporin
2-norvalyl-cyclosporin
7-L-norvaline-cyclosporin A
cyclosporin G
cyclosporin, 2-norvaline-
cyclosporin, norVal(2)-
cyclosporine G
norvaline(2)-cyclosporine
NVa(2)-cyclosporin
OG 37-325
OG37-325

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.